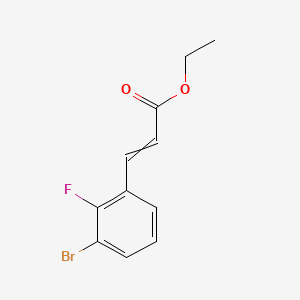
ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrFO2 It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with a 3-bromo-2-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 3-bromo-2-fluorobenzene in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Heck reactions using continuous flow reactors. This method allows for efficient production with consistent quality and reduced reaction times. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper or palladium, under mild to moderate temperatures.
Reduction: Hydrogen gas with a palladium or platinum catalyst, under atmospheric pressure.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate, under controlled conditions.
Major Products
Substitution: Formation of substituted derivatives, such as ethyl 3-(3-amino-2-fluorophenyl)prop-2-enoate.
Reduction: Formation of ethyl 3-(3-bromo-2-fluorophenyl)propanoate.
Oxidation: Formation of epoxides or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(3-chloro-2-fluorophenyl)prop-2-enoate
- Ethyl 3-(3-bromo-2-chlorophenyl)prop-2-enoate
- Ethyl 3-(3-bromo-2-methylphenyl)prop-2-enoate
Uniqueness
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization.
Eigenschaften
Molekularformel |
C11H10BrFO2 |
|---|---|
Molekulargewicht |
273.10 g/mol |
IUPAC-Name |
ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NWVASJVWBLWPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)
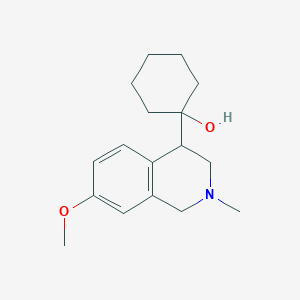
![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)

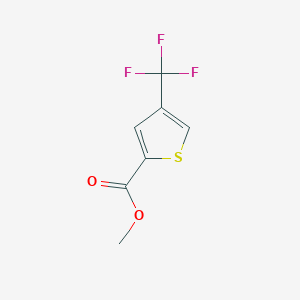
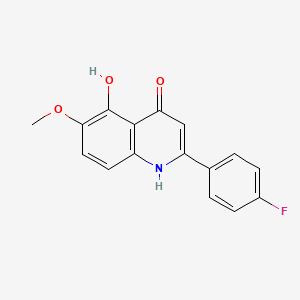
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)
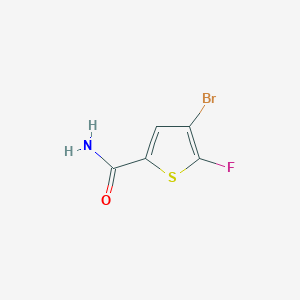
![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)

![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)
